1-Butylpyrazole-4-boronic acid chemical properties
1-Butylpyrazole-4-boronic acid chemical properties
An In-Depth Technical Guide to 1-Butylpyrazole-4-boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
Within the landscape of modern synthetic and medicinal chemistry, heterocyclic boronic acids have emerged as indispensable tools for the construction of complex molecular architectures.[1][2] Among these, pyrazole-containing reagents are of particular interest due to the pyrazole motif's prevalence as a "privileged scaffold" in numerous therapeutic agents, where it contributes to metabolic stability and potent target interactions.[2][3] This guide provides a detailed examination of 1-Butylpyrazole-4-boronic acid and its more stable pinacol ester derivative, a key building block for introducing the 1-butylpyrazole moiety into target molecules.
This document is designed for researchers, medicinal chemists, and process development scientists. It will delve into the core chemical properties, robust synthetic methodologies, and critical applications of this reagent, with a focus on its role in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.
Core Chemical and Physical Properties
1-Butylpyrazole-4-boronic acid is an organoboron compound featuring a pyrazole ring substituted at the N1 position with a butyl group and at the C4 position with a boronic acid [-B(OH)₂] functional group. However, like many boronic acids, the free acid can be prone to dehydration to form a cyclic trimer known as a boroxine or undergo protodeboronation under certain conditions.[4] For this reason, it is most commonly synthesized, stored, and utilized in its more stable pinacol ester form, 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol group protects the boronic acid, enhancing its stability, improving its handling characteristics, and ensuring more reproducible outcomes in synthetic applications.[2][5]
The butyl group at the N1 position serves to modulate the compound's lipophilicity and steric profile, which can be a critical design element when synthesizing derivatives for drug discovery programs, influencing factors such as solubility and protein-ligand binding interactions.
Physicochemical Data Summary
Quantitative data for the specific 1-butyl derivative is not always available in literature; therefore, data for closely related and structurally significant analogs are provided for a comparative understanding.
| Property | 1-Butylpyrazole-4-boronic acid (Pinacol Ester) | 1-Boc-pyrazole-4-boronic acid (Pinacol Ester)[6] | 1-Methyl-1H-pyrazole-4-boronic acid[7] |
| Molecular Formula | C₁₃H₂₃BN₂O₂ | C₁₄H₂₃BN₂O₄ | C₄H₇BN₂O₂ |
| Molecular Weight | 238.14 g/mol | 294.15 g/mol | 125.92 g/mol |
| Physical Form | Expected to be a solid or oil | White to off-white solid | Solid |
| Melting Point | Not widely reported | 82-86 °C | Not widely reported |
| Storage Temperature | 2-8°C (Recommended) | 2-8°C | Room Temperature |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, Methanol) and insoluble in water.[8][9] | Soluble in Methanol[8] | High aqueous solubility can complicate isolation[10] |
Synthesis and Purification
The synthesis of 1-alkylpyrazole-4-boronic acid esters is a well-established process in organic chemistry, typically proceeding through a multi-step sequence starting from pyrazole itself. The strategic choice of this pathway is dictated by the need for regioselective functionalization of the pyrazole ring.
Caption: General synthetic workflow for 1-Butylpyrazole-4-boronic acid pinacol ester.
Detailed Synthetic Protocol (Illustrative)
The following protocol is a representative method adapted from general procedures for synthesizing analogous compounds.[10][11]
Step 1: Synthesis of 4-Iodopyrazole
-
To a stirred solution of pyrazole (1.0 eq) in a suitable solvent, add iodine (0.5-0.6 eq).
-
Slowly add hydrogen peroxide (1.0-1.2 eq) while maintaining the temperature.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product. Purify via recrystallization or chromatography.
-
Causality: This electrophilic iodination occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.
-
Step 2: Synthesis of 1-Butyl-4-iodopyrazole
-
Dissolve 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), to deprotonate the pyrazole nitrogen.
-
Add 1-bromobutane (1.0-1.3 eq) and heat the mixture (e.g., 60-80°C) until the starting material is consumed.
-
Cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
Causality: The deprotonated pyrazole acts as a nucleophile, displacing the bromide from 1-bromobutane in a standard Sₙ2 reaction to form the N-alkylated product.
-
Step 3: Synthesis of 1-Butylpyrazole-4-boronic acid pinacol ester
-
Dissolve 1-butyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool to a low temperature (e.g., -10 to -30°C) under an inert atmosphere (N₂ or Ar).[11]
-
Slowly add isopropylmagnesium chloride (i-PrMgCl) to perform a halogen-metal exchange, generating the pyrazolyl Grignard reagent.
-
To this solution, add triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.3 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent. The crude boronic acid can be directly esterified by treating with pinacol in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or purified as is.
-
Final purification is achieved via column chromatography.
-
Causality: The halogen-metal exchange creates a potent nucleophilic pyrazole species. This nucleophile attacks the electrophilic boron atom of the borate ester, forming the C-B bond. The subsequent workup and esterification with pinacol yields the stable, desired product.[10]
-
Reactivity and Key Application: The Suzuki-Miyaura Coupling
The paramount application of 1-Butylpyrazole-4-boronic acid and its ester is as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide (or triflate), a transformation that is fundamental to modern drug discovery.[12][13][14]
The pyrazole scaffold introduced via this method is a key component of many kinase inhibitors and other targeted therapies, making this reagent invaluable for constructing libraries of potential drug candidates.[3][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
-
To a reaction vessel (e.g., a Schlenk tube), add the aryl/heteroaryl halide (1.0 eq), 1-Butylpyrazole-4-boronic acid pinacol ester (1.1-1.5 eq), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).[17][18]
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[18]
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[17]
-
Heat the reaction mixture (e.g., 90-100°C) for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation and Causality: The base is critical; it reacts with the boronic acid (or its ester after in-situ hydrolysis) to form a more nucleophilic boronate species, which is necessary for the transmetalation step—the transfer of the pyrazole group from boron to palladium.[14][19] The choice of palladium catalyst and ligand is crucial for reaction efficiency, especially with challenging substrates like aryl chlorides.[18] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Safe Handling, Storage, and Stability
Proper handling and storage are paramount to preserving the chemical integrity of boronic acids and their esters.[12]
-
Handling: Always handle 1-Butylpyrazole-4-boronic acid and its derivatives in a well-ventilated area or a chemical fume hood.[20][21] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust if handling a solid form.[20]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[6][22] It should be protected from moisture and light to prevent degradation.[23][24] Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term stability to prevent potential oxidation.[4]
-
Stability and Decomposition: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved.[4] The pinacol ester is significantly more resistant to this pathway. Boronic acids are also mildly hygroscopic and can absorb water, which may lead to caking or clumping.[24] They are generally stable compounds but should be kept away from strong oxidizing agents.[9]
Conclusion
1-Butylpyrazole-4-boronic acid, particularly in its pinacol ester form, is a highly valuable and versatile reagent in the field of organic synthesis. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, providing a reliable and efficient method for incorporating the 1-butylpyrazole scaffold into complex molecules. For researchers in drug discovery and development, this compound represents a key building block for accessing novel chemical space and synthesizing targeted therapeutic agents. A thorough understanding of its properties, synthesis, and handling ensures its effective application in advancing chemical and pharmaceutical research.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link][2]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling of 4H-Indazol-4-ones/Pyrazoles with aryl boronic acids. [Link][17]
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